molecular formula C18H36N2O2 B3875316 methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate

methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate

Cat. No.: B3875316
M. Wt: 312.5 g/mol
InChI Key: DITWSVCWNJUFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate is a complex organic compound with a unique structure that includes a cyclopentyl ring substituted with a dimethylamino propyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentyl derivative with a dimethylamino propyl halide under basic conditions. The resulting intermediate is then esterified with methyl acetate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate exerts its effects is related to its ability to interact with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins or enzymes. The cyclopentyl ring and pentyl chain contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but differs in the presence of a methacrylamide moiety.

    3,3’-Diamino-N-methyldipropylamine: Contains similar amino groups but lacks the ester and cyclopentyl components.

Uniqueness

Methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate is unique due to its combination of a cyclopentyl ring, a pentyl chain, and a dimethylamino propyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[3-[3-(dimethylamino)propylamino]-2-pentylcyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O2/c1-5-6-7-9-16-15(14-18(21)22-4)10-11-17(16)19-12-8-13-20(2)3/h15-17,19H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITWSVCWNJUFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1NCCCN(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate
Reactant of Route 5
Reactant of Route 5
methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.